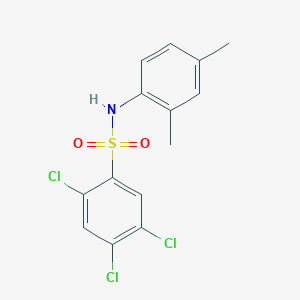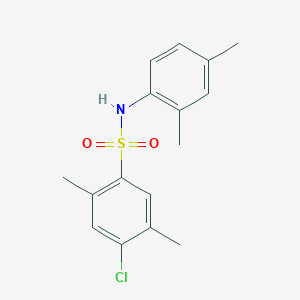
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to study the function of these channels in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
DIDS has been widely used in scientific research to study the function of chloride channels in various physiological and pathological processes. It has been used to investigate the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. DIDS has also been used to study the function of chloride channels in the respiratory, digestive, and nervous systems.
Wirkmechanismus
DIDS acts as a potent inhibitor of chloride channels by binding to specific sites on the channel protein. It blocks the movement of chloride ions across the cell membrane, thereby disrupting the normal function of the channel. DIDS has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects:
DIDS has a number of biochemical and physiological effects, depending on the specific chloride channel that it inhibits. In general, it disrupts the normal flow of chloride ions across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit cell migration and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various physiological and pathological processes. However, it is important to note that DIDS can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, DIDS has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many possible future directions for research on DIDS and chloride channels. One area of interest is the development of more specific and potent inhibitors of chloride channels, which could be used to study the function of these channels in greater detail. Another area of interest is the role of chloride channels in cancer progression and metastasis, and the potential for chloride channel inhibitors like DIDS to be used as anti-cancer drugs. Finally, there is a need for more research on the physiological and pathological functions of specific chloride channels in different tissues and organs.
Synthesemethoden
DIDS can be synthesized by reacting 3,5-dichloroaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 180-182°C.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-6-15(7-5-11)22(20,21)19-14-9-12(17)8-13(18)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUURTRPXSALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
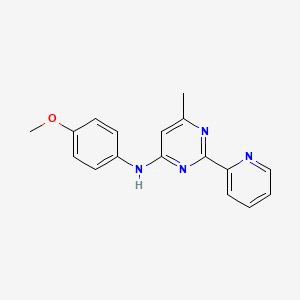
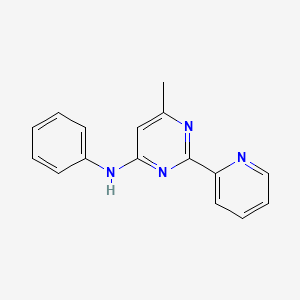
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
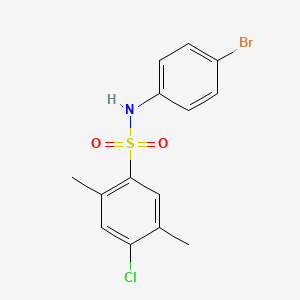

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
